[3-(Dimethylamino)-2,2-dimethylpropyl](2-methylbutyl)amine
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Overview
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is notable for its unique structure, which includes a dimethylamino group and a 2-methylbutyl group attached to a central carbon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-(dimethylamino)-2,2-dimethylpropyl chloride with 2-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 50-60°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product. The use of automated systems also minimizes human intervention, reducing the risk of contamination and improving safety.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-2,2-dimethylpropylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their function and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propylamine
- 3-(Dimethylamino)-2,2-dimethylpropylamine
- 3-(Dimethylamino)-2,2-dimethylpropylamine
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both a dimethylamino group and a 2-methylbutyl group allows for diverse chemical reactivity and interactions with biological molecules, making it a versatile compound in various research applications.
Properties
Molecular Formula |
C12H28N2 |
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Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(2-methylbutyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-7-11(2)8-13-9-12(3,4)10-14(5)6/h11,13H,7-10H2,1-6H3 |
InChI Key |
FURUDYNUKMRHJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC(C)(C)CN(C)C |
Origin of Product |
United States |
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